Diethyl cyclohexylaminophosphonate
Overview
Description
Diethyl cyclohexylaminophosphonate is an organophosphorus compound with the molecular formula C10H22NO3P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a cyclohexylamine moiety
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a mechanism similar to other phosphonates, which often mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates, the class of compounds to which diethyl cyclohexylaminophosphonate belongs, are known to affect various biochemical pathways. They often mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Biochemical Analysis
Biochemical Properties
Diethyl cyclohexylaminophosphonate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexylaminophosphonate can be synthesized through a variety of methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
(C2H5O)2P(O)H+C6H11NH2→(C2H5O)2P(O)NHC6H11
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between diethyl phosphite and cyclohexylamine, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexylaminophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Diethyl cyclohexylaminophosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonylated derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl (4-chlorophenyl)phosphonate
Uniqueness
Diethyl cyclohexylaminophosphonate is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other phosphonates may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug design, and industrial processes.
Properties
IUPAC Name |
N-diethoxyphosphorylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUAKNOOEOGTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1CCCCC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186120 | |
Record name | Diethyl cyclohexylaminophosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32405-88-2 | |
Record name | Diethyl cyclohexylaminophosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032405882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC100749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl cyclohexylaminophosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(diethoxyphosphoryl)cyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL CYCLOHEXYLAMINOPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMN74QS12Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.